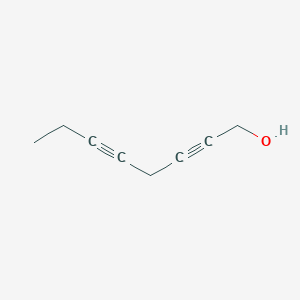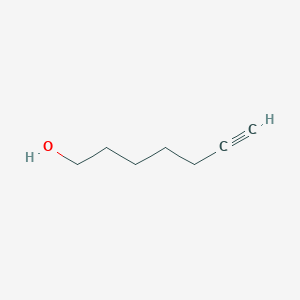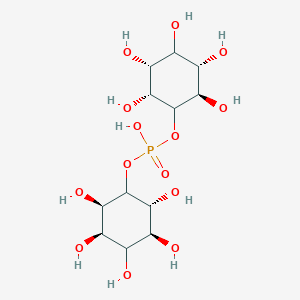![molecular formula C6H5FO4 B114474 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid CAS No. 154540-22-4](/img/structure/B114474.png)
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid, also known as FOA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. FOA is a derivative of furan and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid binds to the active site of DHODH and prevents the synthesis of pyrimidine nucleotides, leading to cell death in cells that express the ura3 gene.
Biochemische Und Physiologische Effekte
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been shown to have several biochemical and physiological effects on cells. It inhibits the synthesis of pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid also affects the mitochondrial function of cells, leading to a decrease in ATP production. Additionally, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been shown to induce oxidative stress in cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has several advantages for lab experiments, such as its ability to act as a selection agent in genetic research. It is also relatively easy to synthesize and has a high purity. However, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has some limitations, such as its toxicity to cells that express the ura3 gene, which can limit its use in certain experiments.
Zukünftige Richtungen
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has significant potential for future research in various fields of science. Some of the possible future directions for 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid research include its use as a therapeutic agent in cancer treatment, its potential as an antiviral agent, and its use in the study of mitochondrial function. Further research is needed to fully understand the potential applications of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid and to explore its limitations and drawbacks.
Conclusion:
In conclusion, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is synthesized using a specific method and has been extensively studied for its use as a selection agent in genetic research. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid inhibits the enzyme DHODH, leading to a decrease in pyrimidine nucleotide synthesis and cell death. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has several advantages for lab experiments, but also has some limitations. Future research on 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid may lead to significant breakthroughs in various fields of science.
Synthesemethoden
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is synthesized using a specific method that involves the reaction of 2,5-dihydroxyfuran with chloroacetic acid in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid. The synthesis method is well-established and has been used in various studies to obtain 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid for further research.
Wissenschaftliche Forschungsanwendungen
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a selection agent in genetic research. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is toxic to cells that express the ura3 gene, which is essential for the synthesis of uracil. This property makes 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid an excellent selection agent for genetic research, as only cells that have undergone a specific genetic modification can survive in the presence of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid.
Eigenschaften
CAS-Nummer |
154540-22-4 |
|---|---|
Produktname |
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid |
Molekularformel |
C6H5FO4 |
Molekulargewicht |
160.1 g/mol |
IUPAC-Name |
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C6H5FO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1,3H,2H2,(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
OQPBQQPSUJKXSO-VKHMYHEASA-N |
Isomerische SMILES |
C1=C(C(=O)O[C@@H]1CC(=O)O)F |
SMILES |
C1=C(C(=O)OC1CC(=O)O)F |
Kanonische SMILES |
C1=C(C(=O)OC1CC(=O)O)F |
Synonyme |
2-Furanaceticacid,4-fluoro-2,5-dihydro-5-oxo-,(2R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)







![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)


